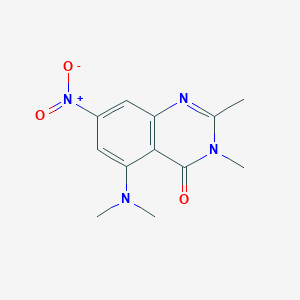
1-(2-nitrobenzyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, commonly known as NTTP, is a novel molecule that has gained significant attention in the scientific community due to its potential applications in various fields. NTTP is a piperazine derivative that has a nitrobenzyl group and a thienylcarbonyl group attached to it. The molecule has a molecular weight of 345.38 g/mol and a chemical formula of C17H16N2O3S.
作用机制
The exact mechanism of action of NTTP is not fully understood, but it is believed to involve the interaction of the molecule with various biomolecules such as proteins and nucleic acids. The nitrobenzyl group attached to the piperazine ring is known to undergo photochemical reactions upon exposure to light, which can lead to the release of the thienylcarbonyl group and the formation of reactive species.
Biochemical and Physiological Effects:
NTTP has been found to exhibit various biochemical and physiological effects, depending on the application. In medicine, the molecule has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The molecule has also been studied for its potential use as a drug delivery system due to its ability to undergo photochemical reactions.
In biotechnology, NTTP has been used as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. The molecule has also been studied for its potential use in the development of biosensors and imaging agents.
实验室实验的优点和局限性
NTTP has several advantages for use in laboratory experiments. The molecule is relatively easy to synthesize and has a high degree of stability. The molecule also exhibits excellent photophysical properties, making it a useful tool for various applications such as fluorescence imaging and biosensing.
However, there are also some limitations associated with the use of NTTP in laboratory experiments. The molecule is relatively expensive to synthesize, which can limit its use in large-scale experiments. Additionally, the molecule can be sensitive to certain environmental factors such as pH and temperature, which can affect its stability and performance.
未来方向
There are several future directions for the study and development of NTTP. In medicine, the molecule has shown promise as an antitumor agent and a drug delivery system. Further research is needed to fully understand the mechanism of action of the molecule and to optimize its use in these applications.
In biotechnology, NTTP has shown promise as a fluorescent probe and imaging agent. Future research in this area could lead to the development of new biosensors and imaging technologies.
In materials science, NTTP has shown promise as a candidate for organic semiconductors and optoelectronic devices. Further research is needed to optimize the properties of the molecule for use in these applications.
Conclusion:
1-(2-nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, or NTTP, is a novel molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The molecule has been studied extensively for its potential use in medicine, biotechnology, and materials science. NTTP has several advantages for use in laboratory experiments, but there are also some limitations associated with its use. Future research in this area could lead to the development of new technologies and applications for this promising molecule.
合成方法
The synthesis of NTTP involves the reaction of 1-(2-nitrophenyl)piperazine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of NTTP is relatively simple and can be carried out in a laboratory setting.
科学研究应用
NTTP has been studied extensively for its potential applications in various fields such as medicine, biotechnology, and materials science. In medicine, NTTP has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The molecule has also been studied for its potential use as a drug delivery system due to its ability to undergo photochemical reactions.
In biotechnology, NTTP has been used as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. The molecule has also been studied for its potential use in the development of biosensors and imaging agents.
In materials science, NTTP has been studied for its potential use in the development of organic semiconductors and optoelectronic devices. The molecule has been found to exhibit excellent photophysical properties, making it a promising candidate for various applications.
属性
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVRNHOICUGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)




![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)




![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)